17-Oxoandrost-5-en-3-yl acetate
Description
Properties
IUPAC Name |
(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZQTLCXHGLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
De Novo Synthesis Approaches to 17-Oxoandrost-5-en-3-yl Acetate (B1210297)
The primary route for synthesizing 17-Oxoandrost-5-en-3-yl acetate involves the direct modification of its immediate precursor.
The most direct and common strategy for the synthesis of 17-Oxoandrost-5-en-3-yl acetate is the esterification of the 3β-hydroxyl group of its precursor, 3β-hydroxyandrost-5-en-17-one, which is commonly known as dehydroepiandrosterone (B1670201) (DHEA). This reaction selectively protects the C-3 hydroxyl group, leaving the C-17 ketone available for subsequent chemical transformations. The acetylation is typically achieved using an acetylating agent in the presence of a base or catalyst.
The acetylation of DHEA is a facile reaction that can proceed quantitatively under various optimized conditions. acs.org The choice of reagents and solvent system is critical for ensuring high yield and purity. A common laboratory and industrial method involves the use of acetic anhydride (B1165640) as the acetylating agent with pyridine (B92270) serving as both a solvent and a basic catalyst. researchgate.netnih.gov Pyridine activates the hydroxyl group by abstracting its proton, making it a better nucleophile to attack the acetic anhydride. researchgate.net
Further process development has identified several effective sets of conditions to achieve full conversion. These methods aim to improve reaction speed, reduce costs, and simplify work-up procedures. acs.org For instance, using catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction. acs.orgnih.gov Alternative methods avoid pyridine altogether, using other bases or catalysts. After the reaction, a standard work-up involves quenching with methanol (B129727), co-evaporation with toluene (B28343) to remove pyridine traces, and purification via recrystallization or silica (B1680970) gel chromatography. nih.gov
| Reagents | Solvent | Key Features | Reference |
|---|---|---|---|
| Acetic anhydride, Pyridine | Pyridine | Standard method; pyridine acts as catalyst and solvent. Reaction is stirred until TLC shows consumption of starting material. | researchgate.netnih.gov |
| Acetic anhydride, Triethylamine, DMAP (catalytic) | Toluene | Fast, robust reaction with low-cost materials, yielding >98% purity. | acs.org |
| Acetic anhydride, Sodium acetate | Acetic acid | Achieves full conversion over 16 hours. The product is precipitated by quenching with a water/methanol mixture. | acs.org |
| Acetic anhydride, Boron trifluoride diethyl etherate | Dichloromethane | An alternative catalytic system for the acetylation reaction. | acs.org |
| Acetic anhydride, Pyridine, DMAP (catalytic) | Dichloromethane | DMAP is often used to catalyze acylations for efficient conversion. | acs.orgnih.gov |
Derivatization and Functionalization of 17-Oxoandrost-5-en-3-yl Acetate
The core structure of 17-Oxoandrost-5-en-3-yl acetate serves as a versatile scaffold for the synthesis of a wide array of steroidal derivatives through modifications at its key reactive sites.
The carbonyl group at C-17 and the double bond at C-5 are primary sites for introducing chemical diversity.
To develop immunoassays for steroid detection, haptens are required. These are small molecules that can elicit an immune response when attached to a larger carrier protein. For 17-Oxoandrost-5-en-3-yl acetate, the 17-keto group is an ideal position for attaching a linker arm necessary for creating a hapten. This is achieved by converting the ketone into an oxime ether derivative.
The synthesis involves the reaction of the 17-carbonyl group with an aminooxy-functionalized carboxylic acid. For example, reacting 17-Oxoandrost-5-en-3-yl acetate with (aminooxy)acetic acid (carboxymethoxylamine) yields the corresponding 17-O-(carboxymethyl)oxime. nih.govcaymanchem.com Similarly, reaction with 4-(aminooxy)butanoic acid would produce the O-(3-carboxypropyl)oxime derivative. The resulting carboxylic acid group on the linker provides a handle for conjugation to carrier proteins like bovine serum albumin (BSA).
| Target Derivative | Reagent | Purpose | Reference |
|---|---|---|---|
| 17-[O-(Carboxymethyl)oxime]androst-5-en-3-yl acetate | (Aminooxy)acetic acid hydrochloride | Hapten for immunoassay development | nih.govcaymanchem.com |
| 17-[O-(3-Carboxypropyl)oxime]androst-5-en-3-yl acetate | 4-(Aminooxy)butanoic acid hydrochloride | Hapten with a longer linker arm | nih.gov |
A significant area of derivatization involves the introduction of nitrogen-containing heterocyclic rings (azoles) onto the steroid D-ring, leading to compounds with potent biological activities. A key intermediate for these syntheses is 17-chloro-16-formylandrosta-5,16-dien-3β-yl acetate, which is prepared from 17-Oxoandrost-5-en-3-yl acetate via the Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.netuc.ptwikipedia.org
16-Azolylmethylene-17-oxoandrostanes: These derivatives are synthesized from the 17-chloro-16-formyl intermediate. The reaction proceeds by treating this precursor with various azoles, such as pyrrole, indole, or 7-azaindole. The reaction, typically conducted in DMF with potassium carbonate (K₂CO₃) as a base at elevated temperatures (e.g., 80°C), attaches the azole moiety to the C-16 position through a methylene (B1212753) bridge, resulting in novel 16-azolylmethylene-17-oxoandrostanes.
17-Azolyl Steroids: The same 17-chloro-16-formyl intermediate can also be used to synthesize 17-azolyl steroids. This transformation occurs through a nucleophilic vinylic "addition-elimination" substitution reaction where an azole nucleophile attacks the C-17 position, displacing the chloride and leading to the formation of a Δ¹⁶-17-azolyl steroid.
| Derivative Class | Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|---|
| 16-Azolylmethylene-17-oxoandrostanes | 17-Chloro-16-formylandrosta-5,16-dien-3β-yl acetate | Pyrrole, Indole, 7-Azaindole; K₂CO₃, DMF | Azole ring attached at C-16 via a methylene bridge | researchgate.net |
| 17-Azolyl Steroids | 17-Chloro-16-formylandrosta-5,16-dien-3β-yl acetate | Azolyl nucleophiles (e.g., Imidazole, Triazole) | Azole ring directly attached to C-17 | nih.gov |
C-3 and C-17 Position Modifications
Incorporation into Spiro Heterocyclic Systems at C-17
The C-17 carbonyl group of 17-Oxoandrost-5-en-3-yl acetate is a prime site for the construction of spiro heterocyclic systems. These modifications can dramatically alter the biological properties of the parent steroid. One notable approach involves the reaction with various nucleophiles to form spirocyclic structures. For instance, condensation with aminoalcohols can lead to the formation of spiro 1,3-oxazolidin-2-ones. nih.gov This synthesis is achieved by first converting the aminoalcohol to an isocyanate, which then undergoes spontaneous cyclization at the C-17 position. nih.gov
Another strategy for creating spiro heterocycles at C-17 is through cycloaddition reactions. For example, the condensation of the parent steroid with sulfanilamide (B372717) can yield a substituted imine, which upon reaction with thioglycolic acid, forms a spiro N-aryl-1,3-thiazolidin-4-one. nih.gov Furthermore, intramolecular Knoevenagel–Claisen type condensations have been utilized to synthesize 17-spiro-2H-furan-3-one derivatives. nih.gov The stereoselective attack of α-lithio-α-methoxyallene on the C-17 carbonyl group is another method to produce spiro furan (B31954) derivatives. nih.gov
| Starting Material | Reagents | Product | Reference |
| 17-Oxoandrost-5-en-3-yl acetate | Aminoalcohols, Triphosgene | Spiro 1,3-oxazolidin-2-ones | nih.gov |
| 17-Oxoandrost-5-en-3-yl acetate | Sulfanilamide, Thioglycolic acid | Spiro N-aryl-1,3-thiazolidin-4-one | nih.gov |
| 17-Oxoandrost-5-en-3-yl acetate | β-ketoester, Acetate | 17-spiro-2H-furan-3-one | nih.gov |
| 17-Oxoandrost-5-en-3-yl acetate | α-lithio-α-methoxyallene | Spiro furan derivative | nih.gov |
| (E)-16-arylidene steroids | Acenaphthenequinone, 1,3-thiazolidine-4-carboxylic acid | Spiropyrrolidine compounds | nih.gov |
Synthesis of 16-(Acetoxyimino)-17-oxoandrost-5-en-3-yl Acetate
The synthesis of 16-(Acetoxyimino)-17-oxoandrost-5-en-3-yl acetate represents a targeted modification of the D-ring of the steroid. This derivative can be prepared from 17-Oxoandrost-5-en-3-yl acetate. The introduction of the acetoxyimino group at the C-16 position is a key transformation that can be a precursor for further synthetic elaborations and has been explored for its potential biological activities, including as a 5α-reductase inhibitor. google.com
Ring System Modifications and Structural Rearrangements
Beyond derivatization at specific positions, 17-Oxoandrost-5-en-3-yl acetate can undergo significant structural rearrangements, altering the very framework of the steroid nucleus.
Epimerization to 17-Oxo-13α-androst-5-en-3β-yl Acetate
A notable rearrangement is the epimerization at the C-13 position, leading to the formation of 17-Oxo-13α-androst-5-en-3β-yl acetate. This transformation converts the naturally occurring C/D trans-fused ring system into a cis-fused one. researchgate.netresearchgate.net This epimerization can be achieved by refluxing 17-oxoandrost-5-en-3-yl acetate in acetic acid in the presence of 1,2-phenylenediamine. researchgate.netresearchgate.net The resulting 13α-steroid exhibits a distinct three-dimensional structure with rings A and C in chair conformations, ring B in a distorted half-chair, and ring D in a 14β-envelope conformation. researchgate.netresearchgate.net
| Starting Material | Reaction Condition | Product | Reference |
| 17-Oxoandrost-5-en-3-yl acetate | Reflux in acetic acid with 1,2-phenylenediamine | 17-Oxo-13α-androst-5-en-3β-yl acetate | researchgate.netresearchgate.net |
Introduction of Halogens and Formyl Groups via Vilsmeier Reaction, such as 17-Chloro-16-formylandrosta-5,16-dien-3-yl Acetate
The Vilsmeier-Haack reaction is a powerful tool for the formylation and halogenation of activated compounds. wikipedia.org When applied to 17-Oxoandrost-5-en-3-yl acetate, it results in the formation of 17-Chloro-16-formylandrosta-5,16-dien-3-yl acetate. nih.gov This reaction introduces both a chloro substituent at C-17 and a formyl group at C-16, creating a highly functionalized diene system. nih.gov The Vilsmeier reagent, typically generated from a substituted formamide (B127407) and phosphorus oxychloride, acts as the electrophile in this transformation. wikipedia.org The resulting product is a valuable intermediate for the synthesis of other novel steroids, such as 16-azolylmethylene-17-oxoandrostanes. nih.gov
Derivatization to B-Nor Androstane (B1237026) Structures for 5-Azasteroids
17-Oxoandrost-5-en-3-yl acetate can also serve as a starting material for the synthesis of B-nor androstane structures, which are key intermediates in the preparation of 5-azasteroids. This transformation involves a ring contraction of the B-ring, a modification known to impart interesting pharmacological properties. The synthesis of these B-nor derivatives often involves multi-step sequences that can include oxidative cleavage of the B-ring followed by recyclization to form the desired five-membered ring.
Selective Oxidation and Reduction Reactions
The chemical landscape of 17-Oxoandrost-5-en-3-yl acetate is further enriched by selective oxidation and reduction reactions. These reactions can target the C-17 ketone, the C-3 acetate, or the C-5 double bond, depending on the reagents and conditions employed. For example, reduction of the C-17 ketone can yield the corresponding 17β-hydroxy derivative. Conversely, oxidation reactions can be used to introduce additional functional groups or to modify the existing ones. These transformations are fundamental in the synthesis of a wide range of steroidal compounds with diverse biological functions.
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in steroid chemistry. nih.gov For 17-Oxoandrost-5-en-3-yl acetate, these reactions typically begin with its conversion to a more reactive intermediate, the 17-enol triflate. This is achieved by reacting the ketone with a triflating agent, such as trifluoromethanesulfonic anhydride, in the presence of a base. The resulting enol triflate is a versatile substrate for various palladium-catalyzed cross-coupling reactions. organic-chemistry.orglibretexts.org
Once the 17-enol triflate of the parent steroid is formed, it can undergo palladium-catalyzed carbonylation reactions to introduce carbonyl-containing functional groups at the C-17 position. These reactions involve the reaction of the enol triflate with carbon monoxide and a suitable nucleophile in the presence of a palladium catalyst system. nih.gov
Aminocarbonylation: The reaction with carbon monoxide and a primary or secondary amine yields a 17-carboxamide. This method provides a direct route to enamides. organic-chemistry.org
Alkoxycarbonylation: Using an alcohol as the nucleophile results in the formation of a 17-carboxylate ester.
Hydroxycarbonylation: The use of water as the nucleophile leads to the corresponding 17-carboxylic acid.
These transformations are typically carried out using a palladium(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine (B1218219) ligand, like Xantphos. A base, for instance, cesium carbonate (Cs₂CO₃), is also required. organic-chemistry.org These mild reaction conditions are compatible with the various functional groups present on the steroid skeleton. organic-chemistry.org
Table 3: Palladium-Catalyzed Carbonylation of a Steroidal 17-Enol Triflate
| Reaction Type | Nucleophile | Product | Catalyst System | Ref |
| Aminocarbonylation | Amine (R₂NH) | 17-Carboxamide | Pd(0) / Ligand / Base | organic-chemistry.orgnih.gov |
| Alkoxycarbonylation | Alcohol (ROH) | 17-Carboxylate Ester | Pd(0) / Ligand / Base | nih.gov |
| Hydroxycarbonylation | Water (H₂O) | 17-Carboxylic Acid | Pd(0) / Ligand / Base | nih.gov |
Stereochemical Considerations in Synthesis
The control of stereochemistry is paramount in steroid synthesis due to the profound impact of stereoisomerism on biological activity.
In the context of borohydride reduction of the 17-keto group, the approach of the hydride reagent to the carbonyl face dictates the stereochemistry of the resulting alcohol. The cyclopentane (B165970) D-ring of the steroid is not planar, and steric hindrance from the angular methyl group at C-18 influences the trajectory of the incoming nucleophile. As discussed, the Luche reduction provides a method for tuning this stereoselectivity, often favoring the formation of the 17α-alcohol (equatorial) from the less hindered α-face attack. masterorganicchemistry.comnih.gov
For palladium-catalyzed carbonylation reactions proceeding via an enol triflate, the stereochemistry is established during the formation of the new C-C or C-heteroatom bond. In related palladium-catalyzed allylic alkylations (Tsuji-Trost reaction), the stereochemical outcome depends on whether the nucleophile attacks the π-allyl palladium complex from the same face (retention) or the opposite face (inversion) as the palladium metal. youtube.com While the carbonylation of an enol triflate does not proceed through the same π-allyl intermediate, the geometry of the palladium complex and the nature of the ligands play a crucial role in determining the stereochemical and regiochemical outcome of the reaction. The stereoselective synthesis of enamides via palladium-catalyzed amidation of enol triflates highlights the level of control achievable with modern synthetic methods. organic-chemistry.org
Metabolic and Biotransformation Studies
Enzymatic Transformations of 17-Oxoandrost-5-en-3-yl Acetate (B1210297) Analogs
The enzymatic conversion of 17-Oxoandrost-5-en-3-yl acetate analogs, principally DHEA, involves a variety of reactions that alter its biological activity. These transformations are catalyzed by enzymes present in mammalian tissues, plants, and microorganisms. In vitro models are crucial for elucidating these pathways and identifying the resulting metabolites.
Liver Microsomes: Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard in vitro tool for studying drug and steroid metabolism because they contain a high concentration of cytochrome P450 (CYP450) enzymes. researchgate.net These enzymes are primarily responsible for Phase I metabolic reactions, including the hydroxylation of the steroid nucleus. nih.gov Studies using rat liver microsomes have demonstrated the metabolism of DHEA and related C19 steroids. For instance, the biotransformation of androsta-5,16-dien-3β-ol, a DHEA analog, by male rat liver microsomes results in stereoselective epoxidation of the C16 double bond, which is subsequently hydrolyzed to form glycols. nih.gov Furthermore, incubation of DHEA with rat liver homogenates leads to rapid hydroxylation, primarily at the 7α-position. researchgate.net Research with human fetal liver microsomes has also confirmed their capacity to metabolize DHEA, indicating the early onset of these metabolic capabilities. nih.gov
Plant Cell Cultures: Plant cell cultures offer a versatile and sustainable system for biotransformation, capable of performing highly specific and stereoselective modifications of steroid molecules that are often difficult to achieve through chemical synthesis. benthamscience.comrsc.org These cultures possess a wide array of enzymes that can catalyze reactions such as hydrolysis, oxidation, and hydroxylation. rsc.org The use of plant tissue cultures to investigate steroid biosynthesis and metabolism has been well-documented, demonstrating their potential to produce valuable and novel steroid derivatives. nih.gov For example, a comparative study on the biotransformation of a synthetic steroid, ethynodiol (B195179) diacetate, showed that while the fungus Cunninghamella elegans primarily promoted hydroxylation, plant cell cultures of Ocimum basilicum (basil) facilitated hydrolysis and oxidation. rsc.org This highlights the unique catalytic abilities of plant-based systems in steroid metabolism.
The enzymatic transformation of DHEA and its analogs yields a diverse array of metabolites through three principal reaction types: hydroxylation, dehydrogenation, and reduction.
Hydroxylation: This is a common metabolic route catalyzed by CYP450 enzymes, where a hydroxyl (-OH) group is introduced into the steroid skeleton. In liver preparations, DHEA is hydroxylated at various positions. The most prominent pathway involves hydroxylation at C-7, leading to 7α-hydroxy-DHEA, which can be further oxidized to 7-oxo-DHEA and then reduced to 7β-hydroxy-DHEA. researchgate.net Another significant metabolite is 16α-hydroxy-DHEA, identified from incubations with rat liver slices. nih.gov
Dehydrogenation: This reaction involves the removal of hydrogen atoms, typically resulting in the formation of a ketone or a double bond. The most critical dehydrogenation of DHEA is its conversion to androst-4-ene-3,17-dione (androstenedione). This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD), which oxidizes the 3β-hydroxyl group to a 3-keto group and concurrently shifts the double bond from the C5-C6 position to the C4-C5 position. nih.gov This step is pivotal as it channels DHEA into the biosynthesis pathways of potent androgens and estrogens. nih.gov
Reduction: Reduction reactions involve the addition of hydrogen, such as the conversion of a ketone to a hydroxyl group. For example, studies on the transformation of androsterone, a related ketosteroid, have shown the reduction of the C-17 carbonyl function to yield 3α,17β-dihydroxyandrostane. tandfonline.com
The following table summarizes key metabolites formed from DHEA and related compounds in in vitro systems.
| Substrate | Transformation Type | Metabolite(s) | Biological System | Citation |
|---|---|---|---|---|
| Dehydroepiandrosterone (B1670201) (DHEA) | Hydroxylation | 7α-hydroxy-DHEA, 7-oxo-DHEA, 7β-hydroxy-DHEA | Rat Liver Homogenate | researchgate.net |
| Dehydroepiandrosterone (DHEA) | Hydroxylation | 16α-hydroxy-DHEA | Rat Liver Slices | nih.gov |
| Dehydroepiandrosterone (DHEA) | Dehydrogenation/Isomerization | Androst-4-ene-3,17-dione | Peripheral Tissues (3β-HSD enzyme) | nih.gov |
| Androsta-5,16-dien-3β-ol | Epoxidation/Hydrolysis | Androst-5-ene-3β,16α,17β-triol, Androst-5-ene-3β,16β,17α-triol | Rat Liver Microsomes | nih.gov |
| Androsterone | Reduction | 3α,17β-Dihydroxyandrostane | Fungal Fermentation (Trichothecium roseum) | tandfonline.com |
Microbial Transformation Pathways of Related Compounds
Microorganisms, particularly fungi, are powerful biocatalysts for steroid transformations due to their highly specific enzymatic machinery. wjpls.orgslideshare.net They can perform reactions that are challenging to achieve with conventional chemistry, such as site-specific hydroxylations. davidmoore.org.uk
Rhizopus stolonifer : This fungus is renowned for its ability to perform 11α-hydroxylation on various steroid substrates, a crucial step in the synthesis of corticosteroids. wjpls.orgdavidmoore.org.uk When transforming testosterone (B1683101), it also catalyzes the oxidation of the 17β-hydroxyl group and can induce lactonization of the D-ring. researchgate.net
Aspergillus species : Fungi from the Aspergillus genus, such as A. alliaceous and A. ochraceus, are also widely used for steroid hydroxylations, particularly at the 11α-position. nih.govnih.gov Aspergillus niger exhibits a broad range of activities, including hydroxylation, dehydrogenation, and reduction of double bonds on steroid molecules. researchgate.net
Fusarium lini : This species has been shown to promote 1-dehydrogenation, introducing a double bond at the C1-C2 position of the steroid A-ring. researchgate.net It can also hydroxylate testosterone at the 11α position and oxidize the 17β-hydroxyl group. researchgate.net
Cunninghamella elegans : This fungus is considered an excellent microbial model for mammalian metabolism as it possesses a suite of phase I and phase II enzymes, including cytochrome P450s. nih.govwikipedia.orgoup.com It can perform a wide variety of reactions, including hydroxylation, deacetylation, and sulfonation on complex molecules. tandfonline.com
Cephalosporium aphidicola : Incubation of DHEA with C. aphidicola yields metabolites such as 3β-hydroxyandrost-4-en-17-one, which involves both isomerization of the double bond and oxidation, and 3β,4β-dihydroxyandrost-5-en-17-one, a di-hydroxylated product. tandfonline.com It is also capable of hydroxylating other synthetic steroids. frontiersin.org
The table below details the transformations of DHEA-related steroids by these microorganisms.
| Microorganism | Substrate | Key Transformation(s) | Product(s)/Metabolite(s) | Citation |
|---|---|---|---|---|
| Rhizopus stolonifer | Testosterone | 11α-Hydroxylation, 17β-Oxidation | 11α-Hydroxytestosterone, Androstenedione (B190577) | researchgate.net |
| Aspergillus ochraceus | Progesterone | 11α-Hydroxylation | 11α-Hydroxyprogesterone | nih.gov |
| Fusarium lini | Testosterone | 1-Dehydrogenation, 11α-Hydroxylation | 1-Dehydrotestosterone, 11α-Hydroxytestosterone | researchgate.net |
| Cunninghamella elegans | Selective Androgen Receptor Modulators (SARMs) | Hydroxylation, Deacetylation, Sulfonation | Various phase I and phase II metabolites | nih.govtandfonline.com |
| Cephalosporium aphidicola | Dehydroepiandrosterone (DHEA) | Isomerization, Hydroxylation | 3β-Hydroxyandrost-4-en-17-one, 3β,4β-Dihydroxyandrost-5-en-17-one | tandfonline.com |
Postulated Metabolic Pathways and Enzymatic Mechanisms
Based on the findings from in vitro and microbial studies, the metabolic pathways for 17-Oxoandrost-5-en-3-yl acetate can be postulated.
Postulated Pathways:
Initial Deacetylation: The primary step is the hydrolysis of the 3β-acetate ester bond by non-specific esterases or hydrolases, present in both mammalian tissues and microorganisms, to release the parent steroid, dehydroepiandrosterone (DHEA). nih.gov
Mammalian Pathway (Androgen/Estrogen Synthesis): Following deacetylation, DHEA enters the main steroidogenic pathway. It is converted to androstenedione by the dual-activity enzyme 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD). nih.gov Androstenedione then serves as a crucial intermediate, being further metabolized to testosterone (by 17β-hydroxysteroid dehydrogenase) or estrone (B1671321) (by aromatase). gfmer.ch
Mammalian Pathway (Direct Hydroxylation): Alternatively, DHEA can be directly metabolized without conversion to a Δ4-steroid. In the liver, CYP450 enzymes catalyze hydroxylations, most notably at the C-7 position to form 7α-hydroxy-DHEA, which is part of a metabolic cascade leading to other 7-oxygenated steroids. researchgate.net
Microbial Pathways: In microbial systems, DHEA is subject to a different set of transformations. The most common reaction is hydroxylation at various positions on the steroid core, such as 11α, 11β, or 16α, depending on the fungal species used. wjpls.org Other microbial reactions include dehydrogenation to introduce new double bonds or oxidation of existing hydroxyl groups. researchgate.net
Enzymatic Mechanisms: The biotransformation of DHEA and its acetate ester is governed by several key classes of enzymes:
Hydrolases/Esterases: These enzymes catalyze the initial cleavage of the acetate group.
Hydroxysteroid Dehydrogenases (HSDs): This superfamily of oxidoreductases catalyzes the interconversion of hydroxyl groups and ketones at various positions on the steroid nucleus (e.g., 3β-HSD, 17β-HSD). oup.com They are essential for the synthesis of biologically active hormones from precursors like DHEA. oup.com
Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are central to steroid metabolism, particularly in catalyzing hydroxylation reactions. nih.gov Their mechanism involves the activation of molecular oxygen to insert one oxygen atom into the steroid substrate. nih.gov Different CYP isozymes exhibit high regio- and stereoselectivity, leading to specific hydroxylation patterns.
Isomerases: These enzymes catalyze the migration of double bonds. In steroidogenesis, the isomerase activity is often part of the 3β-HSD enzyme complex, responsible for shifting the Δ5 double bond to the conjugated Δ4 position. hormonebalance.org
Biological Significance and Mechanistic Investigations
Role as a Steroid Precursor in Biosynthetic Pathways
Integration into Androgen and Estrogen Synthesis Cascades
17-Oxoandrost-5-en-3-yl acetate (B1210297) serves as a substrate in the synthesis of both androgens and estrogens. Following the hydrolysis of the acetate group at the C3 position to yield dehydroepiandrosterone (B1670201) (DHEA), the steroid can be metabolized through two primary pathways. The conversion of DHEA to androstenedione (B190577) is a key step, which then serves as a direct precursor to testosterone (B1683101). Further aromatization of androstenedione and testosterone, catalyzed by the enzyme aromatase, leads to the formation of estrone (B1671321) and estradiol (B170435), respectively. This positions 17-Oxoandrost-5-en-3-yl acetate as a central, albeit indirect, contributor to the pool of circulating sex steroids. The levels of aromatase activity, and thus estrogen synthesis, can be influenced by perinatal exposure to gonadal hormones, which appears to establish a gender-specific capacity for aromatization in the brain. elsevierpure.com
Precursor for Steroidal Inhibitors of Cytochrome P450 17α-Hydroxylase-C17,20-Lyase
The steroidal backbone of 17-Oxoandrost-5-en-3-yl acetate makes it a valuable starting material for the synthesis of inhibitors targeting key enzymes in steroidogenesis. One such enzyme is Cytochrome P450 17α-hydroxylase-C17,20-lyase (CYP17A1), which is a critical enzyme in the production of androgens. nih.gov CYP17A1 catalyzes two sequential reactions: the 17α-hydroxylation of pregnenolone (B344588) and progesterone, and the subsequent cleavage of the C17-20 bond to produce DHEA and androstenedione. nih.gov Given its structural similarity to the natural substrates of CYP17A1, derivatives of 17-Oxoandrost-5-en-3-yl acetate can be designed to act as competitive inhibitors. For instance, abiraterone (B193195) acetate, a potent CYP17A1 inhibitor used in the treatment of prostate cancer, is a derivative of a related steroid. nih.gov The development of such inhibitors is a significant area of medicinal chemistry research, aiming to control androgen production in hormone-dependent diseases. nih.gov
Enzyme Interaction and Modulation Studies
Investigation of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibition by Androstane (B1237026) Derivatives bearing 17-Oxo Substituents
17β-Hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a mitochondrial enzyme involved in the metabolism of neurosteroids, including the oxidation of estradiol to the less potent estrone. researchgate.netnih.gov This function makes it a potential therapeutic target for conditions associated with altered neurosteroid levels, such as certain neurodegenerative diseases. researchgate.netnih.gov Androstane derivatives that feature a 17-oxo substituent, a key structural feature of 17-Oxoandrost-5-en-3-yl acetate, have been investigated as inhibitors of 17β-HSD10. researchgate.net Research has shown that modifications to the steroidal D-ring and the substituent at the C3 position can lead to potent and selective inhibitors of this enzyme. researchgate.netgoogle.com The goal of these studies is to develop compounds that can modulate neurosteroid homeostasis without causing significant side effects. researchgate.net
Aromatase Activity Modulation by Steroid-Binding Proteins
Aromatase, the enzyme responsible for converting androgens to estrogens, is subject to complex regulation. frontiersin.orgnih.gov Its activity can be modulated by various factors, including steroid-binding proteins and post-translational modifications like phosphorylation. frontiersin.orgnih.govnih.gov Steroid-binding proteins can influence the availability of androgen substrates, such as testosterone and androstenedione (downstream metabolites of 17-Oxoandrost-5-en-3-yl acetate), to the active site of aromatase. For example, sex hormone-binding globulin (SHBG) binds to androgens in the bloodstream, thereby regulating their access to tissues where aromatization occurs. swolverine.com Furthermore, the activity of aromatase itself can be rapidly modulated by phosphorylation events, which can be triggered by various signaling pathways within the cell. frontiersin.orgnih.gov This provides a mechanism for the acute, localized control of estrogen synthesis in specific tissues, such as the brain. nih.gov
Structure-Activity Relationship (SAR) Derivations
Interactive Data Table: Properties of Related Steroidal Compounds
Interactive Data Table: Investigated Enzyme Inhibitors
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to provide a complete picture of the steroid's complex framework.
¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of 17-Oxoandrost-5-en-3-yl acetate (B1210297) recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, distinct signals corresponding to the different protons are observed. For instance, the vinyl proton at the C6 position of the steroid's B-ring appears as a doublet around δ 5.41 ppm. The proton at the C3 position, which is adjacent to the acetate group, is observed as a multiplet in the range of δ 4.57–4.65 ppm. The methyl protons of the acetate group present a sharp singlet at approximately δ 2.04 ppm. The two angular methyl groups characteristic of the steroid skeleton (C18 and C19) appear as singlets at δ 0.89 and δ 1.05 ppm, respectively. nih.gov
¹³C NMR: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. While detailed experimental data can be found in specialized databases, the spectrum for 17-Oxoandrost-5-en-3-yl acetate is expected to show distinct signals for all 21 carbon atoms. chemicalbook.comnih.gov Key characteristic resonances would include a signal for the C17 ketone carbonyl at a significantly downfield shift (around 220 ppm), the ester carbonyl carbon of the acetate group near 170 ppm, and carbons of the C5-C6 double bond between 120 and 140 ppm. The carbon bearing the acetate group (C3) would resonate around 74 ppm.
Table 1: Key ¹H and Expected ¹³C NMR Data for 17-Oxoandrost-5-en-3-yl acetate
| Assignment | ¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm) nih.gov | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| C18-H₃ | 0.89 (s) | ~13-14 |
| C19-H₃ | 1.05 (s) | ~19-20 |
| Acetate-CH₃ | 2.04 (s) | ~21-22 |
| C3-H | 4.57-4.65 (m) | ~73-74 |
| C6-H | 5.41 (d) | ~121-122 |
| C5 | - | ~140-141 |
| Acetate C=O | - | ~170-171 |
| C17 C=O | - | ~220-221 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of 17-Oxoandrost-5-en-3-yl acetate, typically recorded using a KBr wafer or Attenuated Total Reflectance (ATR) technique, displays characteristic absorption bands that confirm its structure. nih.gov
Two prominent carbonyl (C=O) stretching bands are the most diagnostic features. The ketone group at the C17 position of the five-membered D-ring typically absorbs at a higher wavenumber, around 1740 cm⁻¹. The ester carbonyl of the acetate group at C3 absorbs at a slightly lower wavenumber, generally in the range of 1725-1735 cm⁻¹. Additionally, a strong absorption band corresponding to the C-O stretching of the acetate group is visible around 1240 cm⁻¹. The presence of the C=C double bond within the B-ring is indicated by a weaker stretching vibration near 1670 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for 17-Oxoandrost-5-en-3-yl acetate
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Ketone (C17) | C=O Stretch | ~1740 |
| Ester (C3-acetate) | C=O Stretch | ~1725-1735 |
| Alkene (C5=C6) | C=C Stretch | ~1670 |
| Ester (C3-acetate) | C-O Stretch | ~1240 |
| Alkane | C-H Stretch | ~2850-2960 |
Mass Spectrometry (MS) Applications (FAB MS, HRFAB-MS, ESI MS)
Mass spectrometry provides essential information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern, which can be used for structural confirmation.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques used for steroidal analysis. In positive ion mode ESI-MS or APCI-MS, 17-Oxoandrost-5-en-3-yl acetate (molecular weight: 330.47 g/mol ) is expected to form a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 331.2. A common fragmentation pathway for acetate esters of steroids is the neutral loss of acetic acid (CH₃COOH, 60 Da), which would yield a prominent fragment ion at m/z 271.2. This fragment corresponds to the protonated DHEA core after dehydration. Further fragmentation of this ion can occur, providing more structural information. nih.govunipi.it High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of the parent and fragment ions, allowing for the calculation of the elemental formula with high accuracy.
Chromatographic Separation and Detection
Chromatographic techniques are paramount for separating 17-Oxoandrost-5-en-3-yl acetate from complex matrices and for its quantification. Gas and liquid chromatography, especially when coupled with mass spectrometry, offer exceptional sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the acetate derivative is more volatile than its parent compound DHEA, analysis of steroids by GC-MS often benefits from chemical derivatization to improve thermal stability and chromatographic peak shape. A common approach involves converting the C17-keto group into a more stable oxime derivative, such as a trimethylsilyl (B98337) (TMS) oxime. researchgate.net
In a typical GC-MS analysis, the compound is separated on a capillary column (e.g., a non-polar DB-5ms or HP-5ms). The mass spectrometer, operating in electron ionization (EI) mode, fragments the molecule in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint. For 17-Oxoandrost-5-en-3-yl acetate, the molecular ion peak (M⁺) at m/z 330 may be observed, but key fragments would likely include the loss of the acetyl group (m/z 287) and the loss of acetic acid (m/z 270), followed by characteristic cleavages of the steroid ring system. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for quantifying steroids in complex biological samples due to its high selectivity and sensitivity, often eliminating the need for derivatization.
The compound is first separated using reverse-phase high-performance liquid chromatography (HPLC). A C18 or RP-Amide column is typically used with a mobile phase gradient consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with an additive such as formic acid to improve protonation. nih.govmedrxiv.org
Following chromatographic separation, the analyte is ionized (usually by APCI or ESI) and enters the tandem mass spectrometer. nih.govnih.gov The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process provides exceptional specificity. For 17-Oxoandrost-5-en-3-yl acetate, a logical MRM transition would involve selecting the protonated molecule [M+H]⁺ (m/z 331.2) as the precursor ion and monitoring the product ion resulting from the loss of acetic acid (m/z 271.2). A secondary transition could monitor a further fragment of the m/z 271.2 ion, such as m/z 213.1, for confirmation. nih.gov This highly specific and sensitive method allows for quantification at very low concentrations.
Table 3: Illustrative LC-MS/MS Parameters for 17-Oxoandrost-5-en-3-yl acetate Analysis
| Parameter | Description |
| Chromatography | Reverse-Phase HPLC (e.g., C18 column) |
| Mobile Phase | Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Positive ESI or APCI |
| Precursor Ion (Q1) | m/z 331.2 ([M+H]⁺) |
| Product Ion (Q3) - Quantifier | m/z 271.2 ([M+H - CH₃COOH]⁺) |
| Product Ion (Q3) - Qualifier | m/z 213.1 (Fragment from m/z 271.2) nih.gov |
Thin-Layer Chromatography (TLC) and Column Chromatography for Separation and Purification
Chromatographic techniques are essential tools for the separation and purification of steroids from reaction mixtures and biological extracts. Column chromatography is a primary method for purifying synthetic products on a larger scale, while Thin-Layer Chromatography (TLC) is typically used for rapid monitoring of reaction progress and assessing the purity of fractions.
In the synthesis of related steroid compounds, purification protocols often involve steps such as washing with water, drying over anhydrous sodium sulfate, and evaporation, followed by recrystallization from solvents like methanol. researchgate.net These steps are standard procedures that follow a primary purification method like column chromatography.
For a compound like 17-Oxoandrost-5-en-3-yl acetate, a typical chromatography procedure would involve a stationary phase like silica (B1680970) gel and a mobile phase consisting of a mixture of non-polar and slightly polar solvents. The choice of solvent system is critical for achieving effective separation. For instance, in the analysis of a structurally similar steroid, 3-oxoandrost-4-en-17-yl undecanoate, TLC is performed using silica gel G plates with a developing solvent system of n-hexane and acetone. chembk.com Visualization of the separated steroid spots on the TLC plate can be achieved by spraying with a reagent like 2,4-dinitrophenylhydrazine (B122626) solution, which reacts with the ketone group to produce a colored product. chembk.com
Table 1: Illustrative TLC Parameters for Steroid Analysis This table is based on methodologies used for structurally related compounds and serves as an example.
| Parameter | Description |
| Stationary Phase | Silica Gel G |
| Mobile Phase (Developing Solvent) | n-Hexane-Acetone (6:1 v/v) chembk.com |
| Visualization Reagent | 2,4-Dinitrophenylhydrazine solution chembk.com |
| Detection Principle | Reaction with the C17-ketone functional group to form a colored hydrazone. |
X-ray Crystallography for Three-Dimensional Structural Analysis
X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of a crystalline compound, including precise bond lengths, bond angles, and stereochemistry. This information is crucial for understanding the molecule's conformation and its interaction with biological targets.
Table 2: Crystallographic Data for 17-Oxo-13α-androst-5-en-3β-yl acetate
| Parameter | Value |
| Chemical Formula | C₂₁H₃₀O₃ researchgate.net |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P2₁ researchgate.net |
| Unit Cell Volume (V) | 922.3(4) ų researchgate.net |
| Radiation Type | Mo Kα researchgate.net |
| Final R-factor (R[F² > 2σ(F²)]) | 0.039 researchgate.net |
| Ring Conformations | Ring A: Chair, Ring B: Distorted Half-Chair, Ring C: Chair, Ring D: 14β-Envelope researchgate.net |
| Ring Fusions | A/B: trans, B/C: trans, C/D: cis researchgate.net |
Applications in Hapten Design for Immunoassays
Immunoassays are highly sensitive and specific analytical methods widely used in biomedical research and clinical diagnostics. nih.gov However, small molecules like 17-Oxoandrost-5-en-3-yl acetate are not immunogenic on their own, meaning they cannot elicit an antibody response when introduced into an animal. To overcome this, the small molecule is chemically modified to function as a hapten . nih.govnih.gov
Hapten design involves covalently attaching the small molecule to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). nih.govnih.gov This hapten-carrier conjugate is now large enough to be recognized by the immune system, leading to the production of antibodies that can specifically bind to the hapten portion.
The key steps in developing an immunoassay for a steroid like 17-Oxoandrost-5-en-3-yl acetate are:
Hapten Synthesis: The steroid molecule is derivatized by introducing a linker or spacer arm at a position that is not critical for antibody recognition. This is crucial for exposing the unique structural features of the steroid to the immune system.
Conjugation: The synthesized hapten, with its reactive linker, is covalently bonded to a carrier protein. nih.gov
Immunization and Antibody Production: The resulting conjugate is used to immunize an animal (e.g., a rabbit or mouse) to generate polyclonal or monoclonal antibodies. nih.govnih.gov
Assay Development: These antibodies are then used to develop a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), for the detection and quantification of the original, unconjugated steroid in samples. nih.govpantexbioanalysis.com
A concrete example of this application is the development of immunoassays for DHEA, the parent compound of 17-Oxoandrost-5-en-3-yl acetate. pantexbioanalysis.com A commercially available reagent, DHEA-15-CETE-HRP Conjugate, is designed for use in competitive DHEA immunoassays, demonstrating the successful application of this strategy for steroid analysis. pantexbioanalysis.com
Table 3: Components of a Hapten-Carrier Conjugate for Immunoassay Development
| Component | Function | Example |
| Hapten | The small target molecule to be detected; provides specificity. nih.gov | 17-Oxoandrost-5-en-3-yl acetate derivative |
| Linker/Spacer Arm | Connects the hapten to the carrier and positions the hapten away from the protein backbone to ensure proper antibody recognition. nih.gov | Carboxylic acid or amine functional group |
| Carrier Protein | A large, immunogenic molecule that elicits the immune response. nih.gov | Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA) |
| Conjugate | The complete immunogen used for antibody production. | Hapten-Linker-Carrier Protein |
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Enhanced Selectivity
The synthesis of 17-Oxoandrost-5-en-3-yl acetate (B1210297) and its analogs is a critical area of research, with a significant push towards developing more efficient and selective methods. Traditional chemical synthesis routes for steroidal esters can be fraught with challenges, including the need for harsh reaction conditions and the formation of undesirable byproducts. nih.gov To circumvent these issues, researchers are increasingly turning to biocatalysis and chemoenzymatic strategies.
Enzymes, particularly lipases, have demonstrated considerable promise in the selective acylation of steroids. nih.govconicet.gov.ar These biocatalysts operate under mild conditions, which helps to preserve the integrity of the complex steroid structure and minimizes the generation of side products. nih.gov The lipase-catalyzed synthesis of DHEA esters, for instance, has been shown to be a viable and environmentally friendly approach. conicet.gov.ar Future research will likely focus on screening for and engineering lipases with enhanced selectivity for the 3β-hydroxyl group of the androstane (B1237026) skeleton, thereby improving the yield and purity of 17-Oxoandrost-5-en-3-yl acetate.
Furthermore, chemoenzymatic approaches, which combine the advantages of both chemical and enzymatic synthesis, are emerging as a powerful tool. nih.gov These hybrid strategies can offer novel pathways to synthesize not only 17-Oxoandrost-5-en-3-yl acetate but also a diverse range of derivatives with modified A and D rings, potentially leading to compounds with novel biological activities. acs.org The development of continuous-flow microreactors for lipase-catalyzed ester synthesis represents another innovative frontier, offering the potential for highly efficient and scalable production. nih.gov
| Synthetic Approach | Advantages | Future Research Focus |
| Biocatalysis (e.g., Lipases) | Mild reaction conditions, high selectivity, environmentally friendly. nih.govconicet.gov.ar | Screening and engineering of enzymes for enhanced selectivity and yield. |
| Chemoenzymatic Synthesis | Combines the benefits of chemical and enzymatic methods, allows for novel derivatives. nih.govacs.org | Design of new multi-step chemoenzymatic pathways for complex steroidal acetates. |
| Microreactor Technology | High efficiency, scalability, precise process control. nih.gov | Optimization of microreactor systems for the continuous production of steroidal esters. |
In-depth Enzymatic Mechanism Studies and Substrate Specificity
A deeper understanding of the enzymatic processes involving 17-Oxoandrost-5-en-3-yl acetate is crucial for elucidating its biological roles. Research in this area is expected to focus on the enzymes responsible for both its formation and its metabolism. The acetylation of DHEA to form 17-Oxoandrost-5-en-3-yl acetate is a key metabolic pathway, and identifying the specific transacetylases or acetyltransferases involved and their mechanisms is a primary goal. nih.gov
Conversely, the hydrolysis of 17-Oxoandrost-5-en-3-yl acetate back to DHEA is likely mediated by esterases. Studies on the substrate specificity of various esterases will be critical to understanding how the acetate group influences the compound's stability and bioavailability. nih.gov The substrate specificity of an enzyme is determined by the unique chemical environment of its active site, which is composed of a specific arrangement of amino acid residues. libretexts.org Understanding how the steroid nucleus and the acetate group of 17-Oxoandrost-5-en-3-yl acetate fit into the active sites of different enzymes will provide valuable insights.
Future investigations will likely employ techniques such as site-directed mutagenesis to probe the roles of specific amino acid residues in substrate recognition and catalysis. nih.gov By comparing the kinetics of enzymes with various steroidal substrates, researchers can build a comprehensive picture of the structural features that govern enzyme-substrate interactions. pnas.org This knowledge is not only fundamental to understanding the compound's metabolism but also for the rational design of enzyme inhibitors or activators with therapeutic potential.
Advanced Structural Biology Applications for Ligand-Enzyme Interactions
Visualizing the three-dimensional interactions between 17-Oxoandrost-5-en-3-yl acetate and its target enzymes is a key objective for future research. X-ray crystallography is a powerful technique that can provide atomic-level details of these interactions. taylorfrancis.comyoutube.combiologiachile.cl By co-crystallizing the compound with its binding proteins, researchers can gain a precise understanding of how it docks into the active site and the specific molecular forces that govern this binding. nih.govbiologiachile.cl
For instance, crystal structures of cytochrome P450 enzymes in complex with steroids have revealed how these enzymes achieve their regio- and stereoselectivity. nih.gov Similar studies with enzymes that metabolize or are targeted by 17-Oxoandrost-5-en-3-yl acetate would be invaluable. Such structural data can reveal the conformation of the steroid within the binding pocket and identify the key amino acid residues involved in the interaction. nih.govnih.gov
In addition to X-ray crystallography, molecular dynamics (MD) simulations are becoming an increasingly important tool. nih.gov These computational methods can complement experimental data by providing insights into the dynamic nature of ligand-enzyme interactions and can help to predict binding affinities and orientations. nih.gov The combination of high-resolution crystal structures and MD simulations will be instrumental in the rational design of novel steroidal compounds with enhanced specificity and efficacy.
| Technique | Application | Insights Gained |
| X-ray Crystallography | Determining the 3D structure of the compound bound to its target enzyme. taylorfrancis.comyoutube.combiologiachile.cl | Precise binding orientation, key amino acid interactions, basis of selectivity. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic interactions between the ligand and enzyme over time. nih.gov | Understanding conformational changes, predicting binding affinities and pathways. nih.gov |
Exploration of New Biological Targets for Steroidal Acetates
While 17-Oxoandrost-5-en-3-yl acetate is a derivative of DHEA, its acetate group may alter its pharmacological profile, leading to interactions with new or different biological targets. A significant area of future research will be the systematic exploration of these potential targets to uncover novel therapeutic applications.
The biological actions of DHEA and its metabolites are known to be mediated by a variety of receptors, including nuclear receptors like the estrogen and androgen receptors, as well as G-protein-coupled receptors. nih.govnih.gov It is plausible that 17-Oxoandrost-5-en-3-yl acetate may also interact with these receptors, potentially with different affinities or as a modulator of their activity. Furthermore, the increased lipophilicity of the acetate ester could enhance its ability to cross cellular membranes, including the blood-brain barrier, potentially opening up new avenues for neurological applications. nih.gov
The development of novel derivatives of DHEA is an active area of research, with the goal of creating compounds with more specific biological activities and improved therapeutic profiles. acs.orgmdpi.com For example, the synthesis of DHEA derivatives with modified A and D rings has yielded compounds with promising antiproliferative activity against cancer cell lines. acs.org Similarly, the synthesis of steroidal esters of amino acids has been explored for potential therapeutic benefits. acs.org Future research on 17-Oxoandrost-5-en-3-yl acetate will likely involve screening it against a wide range of biological targets to identify novel activities, such as anti-inflammatory, neuroprotective, or anticancer effects. nih.govnih.gov
Q & A
Q. What novel applications exist for 17-Oxoandrost-5-en-3-yl acetate in targeted drug delivery systems?
Q. Methodological Notes
- Crystallography : Refine data using SHELXL-2018, employing the Hirshfeld surface analysis to map intermolecular interactions .
- Ethical Reporting : Adhere to Beilstein Journal guidelines for depositing raw data in public repositories (e.g., Cambridge CCDC) .
- Computational Reproducibility : Archive Gaussian input files and force field parameters in Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
